![molecular formula C13H17N3OS B2520563 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea CAS No. 1251545-41-1](/img/structure/B2520563.png)
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea
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Overview
Description
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound has been synthesized using various methods and has shown promising results in several studies. In
Scientific Research Applications
Fluorophores and Visible Light Organophotocatalysts
Compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, such as “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea”, have been extensively researched for use as fluorophores and visible light organophotocatalysts . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Photovoltaics
The BTZ motif has received appreciable attention as a strongly electron-accepting moiety, primarily for use in photovoltaic applications . The ability to modify the optoelectronic and photophysical properties of these compounds makes them suitable for use in photovoltaic devices .
Fluorescent Sensors
BTZ-based compounds have also been used as fluorescent sensors . Their unique optoelectronic properties make them ideal for this application .
Bioimaging Probes
These compounds have been used as bioimaging probes for lipid droplets, mitochondria, and plasma membranes . The BTZ group’s strong electron-accepting properties make it suitable for this application .
Photocatalytic Applications
Research has been conducted into the use of BTZ-based compounds for photocatalytic applications . These compounds have been used in heterogeneous systems involving BTZ-containing metal–organic frameworks .
Pharmaceutical and Biological Activities
Thiazole derivatives, such as “1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea”, have been found to possess a range of pharmaceutical and biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mechanism of Action
Target of Action
The primary target of 1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea is related to the treatment of tuberculosis . Benzothiazole-based compounds have shown inhibitory effects against Mycobacterium tuberculosis
Mode of Action
Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or function of the target organism .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
Thiazole compounds are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Result of Action
Benzothiazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, and antitumor effects .
Action Environment
It is known that the efficacy of benzothiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
properties
IUPAC Name |
1-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-7(2)14-12(17)16-13-15-10-8(3)5-6-9(4)11(10)18-13/h5-7H,1-4H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNDGZNYXDXZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,7-Dimethylbenzo[d]thiazol-2-yl)-3-isopropylurea |
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